7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-25-17-9-5-3-7-15(17)19(22)21-11-10-18(26(23,24)13-12-21)14-6-2-4-8-16(14)20/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPFXAQBXYQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. The process may start with the formation of the thiazepane ring, followed by the introduction of the fluorophenyl and methoxybenzoyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting ketones to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazepane derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Case Study : A study demonstrated that similar thiazepane derivatives showed efficacy against various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival.
Antimicrobial Properties
Thiazepane derivatives have also been explored for their antimicrobial activities:
- Broad-Spectrum Activity : Compounds structurally related to 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies indicated that these compounds could serve as potential leads for developing new antibiotics.
Polymer Chemistry
The unique structure of thiazepane derivatives allows for their incorporation into polymer matrices:
- Thermal Stability : Polymers containing thiazepane units have demonstrated enhanced thermal stability and mechanical properties.
- Application Example : These polymers can be used in high-performance applications such as aerospace materials or protective coatings due to their robustness.
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it suitable for drug delivery applications:
- Nanoparticle Formation : Research has shown that thiazepane derivatives can be utilized to create nanoparticles that improve the solubility and bioavailability of poorly soluble drugs.
- Case Studies : Studies involving the encapsulation of anticancer agents in thiazepane-based nanoparticles have reported improved therapeutic outcomes.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxybenzoyl groups may play a role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
Substituent Electronic Effects: The methoxy group in the target compound (electron-donating) contrasts with chlorine (electron-withdrawing) in the 2-chlorophenyl analog , which may alter binding interactions in enzymatic pockets.
Physicochemical Properties :
- The sulfanyl group in increases molecular weight and may improve solubility via hydrogen bonding, whereas the methoxy group in the target compound enhances lipophilicity, favoring membrane permeability.
Biological Implications :
Key Observations :
- The target compound’s synthesis likely parallels methods in , such as coupling 2-methoxybenzoic acid derivatives with a fluorophenyl-substituted thiazepane precursor.
- Yields for structurally complex analogs (e.g., 14a–j) range from 54% to 70%, suggesting moderate efficiency due to steric hindrance from bulky substituents.
Inferred Pharmacological Potential
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Dual BRAF/HDAC Inhibition : Compounds in with fluorophenyl and sulfonamide groups show dual kinase/histone deacetylase activity, suggesting the target compound may similarly target epigenetic enzymes.
- Solubility vs. Permeability Trade-off : The methoxy group in the target compound may improve blood-brain barrier penetration compared to polar sulfonamide analogs , though at the cost of aqueous solubility.
Biological Activity
The compound 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is a member of the thiazepane family, which has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 305.35 g/mol
Structural Characteristics
The compound features a thiazepane ring, which is known for its unique pharmacological properties. The presence of a fluorophenyl and methoxybenzoyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazepane derivatives. The compound was tested against various bacterial and fungal strains. Notably, it exhibited significant activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound possesses cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity in HeLa Cells
A study evaluated the effects of various concentrations of the compound on HeLa cells over 48 hours. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 70 |
| 50 | 50 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of topoisomerases : This disrupts DNA replication in cancer cells.
- Modulation of apoptosis : Activation of caspases leading to programmed cell death.
- Antioxidant activity : Reduction of oxidative stress in cells.
Research Findings and Future Directions
Ongoing research is focused on optimizing the structure of thiazepane derivatives to enhance their biological activity and reduce toxicity. Preliminary findings suggest that modifications to the methoxy group may improve efficacy against resistant strains.
Q & A
Basic Question: What are the key considerations for optimizing the synthetic route of 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1λ⁶,4-thiazepane-1,1-dione?
Answer:
Optimization involves systematic variation of reaction parameters:
- Reagent Selection : Use oxidizing agents (e.g., KMnO₄) for hydroxylation or reducing agents (e.g., LiAlH₄) for amine formation, depending on functional group transformations .
- Temperature Control : Maintain inert atmospheres (N₂/Ar) for moisture-sensitive steps, with temperatures between 40–80°C to balance reaction rate and selectivity .
- Analytical Validation : Employ HPLC (C18 columns, acetonitrile/water gradient) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm intermediate purity (>95%) and structural fidelity .
Advanced Question: How can stereochemical outcomes of the thiazepane ring be rigorously analyzed?
Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
- X-Ray Crystallography : Resolve absolute configuration via single-crystal analysis (Mo Kα radiation, 100 K) .
- Computational Modeling : Apply density functional theory (DFT) to predict dihedral angles and compare with experimental NMR data (e.g., coupling constants in NOESY) .
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) using a reverse-phase C18 column .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (5°C/min ramp to 300°C under N₂) to identify decomposition thresholds .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with ≤2 ppm mass accuracy .
Advanced Question: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve ambiguous coupling patterns .
Basic Question: What in vitro assays are suitable for preliminary pharmacological screening?
Answer:
- Cytotoxicity : Use MTT assays (72-hour exposure, IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET for caspase-3) .
- Membrane Permeability : Evaluate logP values via shake-flask method (octanol/water partition) .
Advanced Question: How can environmental fate and ecotoxicological impacts be assessed?
Answer:
- OECD 307 Guideline : Conduct soil degradation studies (aerobic, 20°C) to measure half-life (t₁/₂) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .
- LC-MS/MS Quantification : Monitor environmental matrices (LOQ ≤1 ppb) using MRM transitions .
Advanced Question: What methodologies elucidate reaction mechanisms in thiazepane ring formation?
Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of ¹²C/¹³C or ¹H/²H substitutions to identify rate-determining steps .
- In Situ IR Spectroscopy : Track intermediates (e.g., nitrene formation) during cyclization .
- Trapping Experiments : Add radical scavengers (TEMPO) or electrophiles to intercept reactive species .
Advanced Question: How can computational modeling guide structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 3LN1) to predict binding poses .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO) with bioactivity .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
